molecular formula C15H22N6O2 B6687113 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyethanone

1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyethanone

Cat. No.: B6687113
M. Wt: 318.37 g/mol
InChI Key: BNAJPMQLWKDQCG-ZDUSSCGKSA-N
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Description

1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyethanone is an organic compound characterized by its distinct chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyethanone involves multiple steps:

  • Synthesis of the Triazole Intermediate: : Begin with an azide compound and react it with an alkyne under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form a triazole intermediate.

  • Formation of the Pyrrolidine Ring: : Protect the amino group of a suitable precursor, and use a cyclization reaction to form the pyrrolidine ring.

  • Construction of the Pyrazole Core: : Employ a condensation reaction between an appropriate dicarbonyl compound and hydrazine to form the pyrazole ring.

  • Final Coupling Reaction: : Link the triazole and pyrrolidine intermediates through a nucleophilic substitution reaction, then couple the resulting structure with the pyrazole core under appropriate reaction conditions.

Industrial Production Methods

For large-scale production, the process can be streamlined by optimizing each step, using robust and scalable techniques like continuous flow synthesis. This ensures the high yield and purity of this compound, while minimizing waste and costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form various oxygenated derivatives.

  • Reduction: : Reductive conditions can modify the triazole ring or the pyrazole core.

  • Substitution: : Both the pyrrolidine and triazole rings are susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide, and other peroxides.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

  • Substitution Reagents: : Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

  • Oxidation: : Oxygenated derivatives with modified ring structures.

  • Reduction: : Reduced triazole and pyrazole derivatives.

  • Substitution: : Substituted derivatives with new functional groups added to the triazole and pyrrolidine rings.

Scientific Research Applications

  • Chemistry: : Used as a precursor for synthesizing more complex molecules or as a catalyst in specific reactions.

  • Biology: : Studied for its biological activity and potential as a therapeutic agent.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and other proteins critical to biological processes.

  • Pathways Involved: : Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Compared to similar compounds, 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyethanone offers unique properties:

  • Similar Compounds: : Include other triazole, pyrrolidine, and pyrazole derivatives.

  • Unique Attributes: : The specific combination of functional groups in this compound results in distinct reactivity and application potential.

Properties

IUPAC Name

1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-11-15(12(2)19(3)17-11)23-10-14(22)21-7-4-5-13(21)9-20-8-6-16-18-20/h6,8,13H,4-5,7,9-10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAJPMQLWKDQCG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)OCC(=O)N2CCCC2CN3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)OCC(=O)N2CCC[C@H]2CN3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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